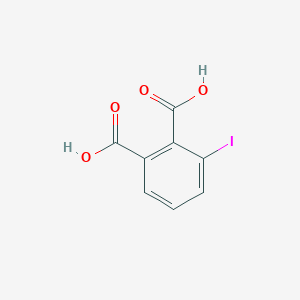

3-Iodophthalic acid

Description

Historical Context and Evolution of Phthalic Acid Chemistry

The commercial significance of phthalic acid grew with the development of the plastics industry in the 1920s and 1930s. perstorp.com While phthalic acid itself has modest commercial importance, its anhydride (B1165640), phthalic anhydride, is a commodity chemical produced on a massive scale. wikipedia.org The primary production method involves the catalytic oxidation of ortho-xylene or naphthalene (B1677914) to phthalic anhydride, which is then hydrolyzed to yield phthalic acid. turito.comwikipedia.org Over the years, research has expanded to include various isomers and derivatives of phthalic acid, each with unique properties and applications.

Significance of Halogenated Phthalic Acid Analogues in Contemporary Chemical Synthesis

The introduction of halogen atoms to the phthalic acid structure significantly alters its chemical and physical properties. Halogenation can enhance the reactivity of the molecule, making it a valuable intermediate in the synthesis of more complex organic compounds. lbaochemicals.com Halogenated derivatives are used in the production of polymers with specific electronic or optical properties, and in the development of pharmaceuticals where the halogen's electronegativity can influence reactivity. eastfine.net Furthermore, these compounds are instrumental in materials science for creating organic semiconductors and other advanced materials. eastfine.net The presence of halogens can also impact a compound's biodegradability, often making them more persistent in the environment. mdpi.com

Positioning of 3-Iodophthalic Acid within the Broader Halogenated Aromatic Carboxylic Acid Landscape

Within the diverse family of halogenated aromatic carboxylic acids, this compound (C₈H₅IO₄) stands out due to the presence of a bulky and reactive iodine atom. lbaochemicals.comnih.gov This substitution pattern makes it a particularly interesting building block for organic synthesis and materials science. eastfine.net It serves as a precursor for creating iodinated polymers and is used in the study of substitution reactions and the reactivity of halogenated compounds. eastfine.net Its ability to form coordination complexes with metal ions, such as lanthanides, further expands its utility in the development of novel materials with specific structural and photoluminescent properties. researchgate.netresearchgate.net

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₅IO₄ |

| Molecular Weight | 292.03 g/mol |

| Melting Point | 232°C lbaochemicals.comchemsrc.com |

| Boiling Point | 426.3 °C at 760 mmHg lbaochemicals.comchemsrc.com |

| Density | ~2.1 g/cm³ lbaochemicals.comchemsrc.com |

| Appearance | White to light yellow powder or crystal |

| CAS Number | 6937-34-4 nih.govchemsrc.com |

This table is interactive. Click on the headers to sort the data.

Synthesis and Manufacturing of this compound

Several synthetic routes for this compound have been reported in the chemical literature. One common method involves the oxidation of 1-iodo-2,3-dimethylbenzene. lookchem.com Another approach starts from 3-aminophthalic acid, which undergoes a Sandmeyer-type reaction to introduce the iodine atom. lookchem.com The hydrolysis of dimethyl 3-iodophthalate using a base like sodium hydroxide (B78521) also yields the desired product. lookchem.com

Research and Applications of this compound

The unique structural and electronic properties of this compound make it a valuable compound in various areas of chemical research.

Role in Organic Synthesis

This compound is a versatile intermediate in organic synthesis. eastfine.net The carbon-iodine bond is relatively weak and can be readily cleaved or participate in cross-coupling reactions, such as the Suzuki reaction, to form new carbon-carbon bonds. oc-praktikum.de This reactivity allows for the construction of more complex molecular architectures. It can also be a precursor to 3-iodophthalic anhydride, another useful research chemical. chemicalbook.com

Applications in Coordination Chemistry and Materials Science

In the field of coordination chemistry, this compound acts as a ligand, a molecule that binds to a central metal atom to form a coordination complex. libretexts.org It has been used to synthesize coordination polymers with lanthanide metals like lanthanum and neodymium. researchgate.netresearchgate.net These materials can exhibit interesting properties, such as specific crystal structures and luminescence, making them potentially useful in the development of new optical or electronic materials. researchgate.net The study of its interaction with the uranyl ion has also been a subject of research. lookchem.comchemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

3-iodophthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IO4/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNPVERUJGFNNRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10285629 | |

| Record name | 3-iodophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10285629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6937-34-4 | |

| Record name | 6937-34-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42518 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-iodophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10285629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Iodophthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Iodophthalic Acid and Its Precursors

Classical and Modern Synthetic Routes to 3-Iodophthalic Acid

The preparation of this compound has been documented through various methods, each with its own set of reagents and reaction conditions. The most common strategies involve the chemical modification of substituted phthalic acid derivatives or the oxidation of an iodinated xylene isomer.

A well-established route to this compound begins with 3-Nitrophthalic acid. This multi-step synthesis involves the initial reduction of the nitro group, followed by a diazotization-iodination sequence.

The first step is the reduction of 3-Nitrophthalic acid to 3-Aminophthalic acid. This transformation can be accomplished through catalytic hydrogenation using catalysts like palladium on charcoal in a suitable solvent such as glacial acetic acid or methanol. aip.orgresearchgate.net Alternatively, chemical reduction using reagents like iron powder in an acidic medium can also be employed to yield 3-Aminophthalic acid. numberanalytics.com

The subsequent conversion of 3-Aminophthalic acid to this compound is achieved via the Sandmeyer reaction. This involves the diazotization of the amino group with sodium nitrite (B80452) (NaNO₂) in an acidic solution (e.g., sulfuric acid) at low temperatures (0-2 °C) to form a diazonium salt. numberanalytics.com This intermediate is then treated with a solution of potassium iodide (KI), which introduces the iodine atom onto the aromatic ring, displacing the diazonium group and yielding this compound. numberanalytics.com

A variation of this route involves the initial esterification of 3-Nitrophthalic acid to its corresponding diester, such as dimethyl 3-nitrophthalate. This is followed by catalytic hydrogenation to give the aminodiester, which then undergoes diazotization and iodination to provide dimethyl 3-iodophthalate. researchgate.netlumenlearning.commasterorganicchemistry.com The final step is the saponification (hydrolysis) of the ester groups to yield this compound. researchgate.netmasterorganicchemistry.com

Table 1: Summary of Synthetic Route from 3-Nitrophthalic Acid

| Step | Reactant | Reagents/Catalyst | Product | Reported Yield | Reference(s) |

| 1 | 3-Nitrophthalic acid | Fe powder, HCl or NaOH/hydrazine hydrate, FeCl₃/C | 3-Aminophthalic acid | 72% | numberanalytics.com |

| 2 | 3-Aminophthalic acid | H₂SO₄, NaNO₂, KI | This compound | 62% | |

| Alternative Step 1a | 3-Nitrophthalic acid | Acid chloride formation, then Methanol | Dimethyl 3-nitrophthalate | 100% | researchgate.netmasterorganicchemistry.com |

| Alternative Step 1b | Dimethyl 3-nitrophthalate | Catalytic Hydrogenation (e.g., PtO₂) | Dimethyl 3-aminophthalate | 100% | researchgate.netlumenlearning.commasterorganicchemistry.com |

| Alternative Step 2 | Dimethyl 3-aminophthalate | Diazotization, then Iodination | Dimethyl 3-iodophthalate | 91% | researchgate.netlumenlearning.commasterorganicchemistry.com |

| Alternative Step 3 | Dimethyl 3-iodophthalate | Saponification (e.g., NaOH), then Acidification | This compound | 93% | researchgate.netmasterorganicchemistry.com |

The synthesis of this compound can be directly initiated from 3-Aminophthalic acid, which is a key intermediate in the route starting from 3-Nitrophthalic acid. This method focuses on the Sandmeyer reaction.

The process involves treating finely powdered 3-Aminophthalic acid with a mixture of concentrated sulfuric acid and water. numberanalytics.com After cooling the mixture to between 0 and 2 °C, a solution of sodium nitrite is added dropwise to form the diazonium salt. numberanalytics.com To complete the reaction, a cold solution of potassium iodide is added to the diazotized solution. numberanalytics.com The mixture is then gradually warmed to allow for the substitution of the diazonium group with iodine, leading to the formation of this compound. numberanalytics.com A yield of 62% has been reported for this conversion.

This compound can be readily prepared from its diester derivative, Dimethyl 3-Iodophthalate. This process is essentially the final step of the synthetic pathway that starts with the esterification of 3-Nitrophthalic acid.

The conversion is a straightforward saponification or hydrolysis reaction. Dimethyl 3-iodophthalate is treated with a base, such as sodium hydroxide (B78521), in a solvent like aqueous tetrahydrofuran. researchgate.netmasterorganicchemistry.com This cleaves the ester linkages, forming the disodium (B8443419) salt of this compound. Subsequent acidification of the reaction mixture with a strong acid, like hydrochloric acid, protonates the carboxylate groups, precipitating the final product, this compound. researchgate.netmasterorganicchemistry.com This hydrolysis step is typically high-yielding, with reports of up to 93%. researchgate.netmasterorganicchemistry.com

An alternative synthetic approach to this compound involves the direct oxidation of the methyl groups of 1-Iodo-2,3-dimethylbenzene. This method bypasses the use of phthalic acid precursors.

The oxidation is carried out using a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄). The reaction is typically performed in water, often with the aid of a phase-transfer catalyst like cetyltrimethylammonium bromide, to facilitate the interaction between the aqueous oxidant and the organic substrate. The reaction mixture is heated to promote the oxidation of both methyl groups to carboxylic acid functionalities. This process has been reported to yield this compound in approximately 72% yield.

Table 2: Comparison of Starting Materials and Yields

| Starting Material | Key Transformation | Reported Yield | Reference(s) |

| 3-Nitrophthalic acid | Reduction, Diazotization, Iodination | ~45% (overall from 3-Nitrophthalic acid) | numberanalytics.com |

| 3-Aminophthalic acid | Diazotization, Iodination | 62% | |

| Dimethyl 3-iodophthalate | Saponification/Hydrolysis | 93% | researchgate.netmasterorganicchemistry.com |

| 1-Iodo-2,3-dimethylbenzene | Oxidation | 72% |

Conversion from Dimethyl 3-Iodophthalate

Mechanistic Investigations of this compound Formation

While detailed kinetic and thermodynamic studies specifically for the synthesis of this compound are not extensively documented in publicly available literature, the mechanisms of the core reactions involved are well-understood in organic chemistry.

Hydrolysis of Dimethyl 3-Iodophthalate: The saponification of the diester is a base-catalyzed hydrolysis. The reaction kinetics typically follow a second-order rate law, being first order in both the ester and the hydroxide ion. The rate would be influenced by factors such as temperature, concentration of reactants, and the solvent system. While specific kinetic data for Dimethyl 3-Iodophthalate is scarce, studies on similar esters show that the reaction proceeds via nucleophilic acyl substitution. nih.govutoronto.carsc.org

Oxidation of 1-Iodo-2,3-dimethylbenzene: The oxidation of alkylbenzenes with potassium permanganate is a complex process. numberanalytics.comlumenlearning.com The reaction is understood to proceed via a free-radical mechanism, initiating with the abstraction of a hydrogen atom from the benzylic position. lumenlearning.commasterorganicchemistry.com This is the rate-determining step. The presence of a benzylic hydrogen is crucial for the reaction to occur. lumenlearning.com The resulting benzylic radical is then further oxidized through a series of steps to the carboxylic acid. The kinetics are influenced by temperature, pH, and the use of phase-transfer catalysts. researchgate.net

Thermodynamic Stability: Thermodynamic studies on halobenzoic acids, including iodobenzoic acids, have been conducted. aip.orgnist.govnist.govup.pt These studies provide data on enthalpies of formation and sublimation. While a direct comparison of the thermodynamic stability of this compound versus its isomers (e.g., 4-Iodophthalic acid) from these sources is not explicit, such data is crucial for understanding the relative energy of the final product and can influence reaction pathways and product distributions in syntheses where isomeric mixtures are possible. The experimental data on the enthalpy of formation for 3-iodobenzoic acid shows some inconsistencies in the literature, highlighting the challenges in obtaining precise thermodynamic values for these compounds. nist.govnist.gov

Exploration of Reaction Kinetics and Thermodynamics

Advanced Synthetic Techniques

Modern synthetic chemistry has moved towards methods that are faster, more efficient, and environmentally benign. These advanced techniques have been applied to the synthesis of compounds structurally related to this compound and are applicable to its formation.

Solvent-free synthesis offers significant environmental and practical advantages by reducing chemical waste and simplifying product purification. Microwave-assisted synthesis is a prominent technique that often allows for solvent-free conditions. For instance, medicinally important 3-substituted isocoumarins can be synthesized in a single step by the direct condensation of homophthalic acid with acyl chlorides under solvent-free microwave irradiation, without the need for any solid support. researchgate.net Similarly, the synthesis of certain quinazolinone derivatives has been achieved through microwave-promoted cyclocondensation under solvent-free conditions, drastically reducing reaction times from hours to minutes. nih.gov Mechanochemical methods, by their nature, are also predominantly solvent-free or use only minimal amounts of liquid (liquid-assisted grinding), as discussed in the following section. researchgate.netuwindsor.ca

Mechanochemistry, which involves inducing reactions through mechanical force such as ball milling, represents a significant advancement in green synthesis. This technique is often solvent-free and can lead to the formation of novel products.

While direct mechanochemical synthesis of this compound is not extensively documented, the method has been successfully applied to its precursors and related compounds. For example, research into novel hydrazones, which are synthesized from hydrazides of 2-, 3-, or 4-iodobenzoic acid, has explored solvent-free mechanochemical methods to produce these derivatives. mdpi.comnih.gov In another relevant application, 3,3',5,5'-azobenzene tetracarboxylic acid is synthesized via a green, solvent-assisted ball milling method starting from 5-nitroisophthalic acid, a compound structurally similar to this compound precursors. uwindsor.ca This process improved the conversion to over 70% and, with an optimized workup, furnished the final product in 90% yield and high purity. uwindsor.ca

Catalytic oxidations have also been performed under mechanochemical conditions. A modified o-iodobenzoic acid (3,5-di-tert-butyl-2-iodobenzoic acid) and Oxone have been used for the unprecedented oxidation of alcohols and diols in the solid state via ball milling. rsc.orgdntb.gov.ua

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.gov This technique has been effectively used for synthesizing heterocyclic compounds from precursors related to this compound.

For example, the synthesis of benzodiazepine-2,5-diones was achieved by reacting 6-iodoisatoic anhydride (B1165640) (a related iodo-aromatic precursor) with α-amino acids under microwave irradiation for just 3 minutes at 130 °C, with yields reaching up to 71%. scielo.br This method uses glacial acetic acid as a mediator, which is an improvement over traditional high-boiling polar aprotic solvents. scielo.br In another instance, the synthesis of 1-acetyl-1H-indol-3-yl acetates from 2-[(carboxymethyl)amino]benzoic acid derivatives was accomplished in just one minute of microwave irradiation. reading.ac.uk The rapid, solventless synthesis of coumarin (B35378) derivatives has also been reported using microwave irradiation. mdpi.com

The table below summarizes findings from microwave-assisted syntheses of related compounds, illustrating the efficiency of this technique.

| Product | Precursors | Solvent/Conditions | Time | Yield | Reference |

| Benzodiazepine-2,5-diones | 6-Iodoisatoic anhydride, α-amino acids | Glacial Acetic Acid, 130°C | 3 min | 61-71% | scielo.br |

| 3-Substituted Isocoumarins | Homophthalic acid, Aryol/Acyl chlorides | Solvent-free | Not specified | High | researchgate.net |

| Quinazolines | N-imidoyliminophosphorane, Aldehydes | Solvent-free, 300W | 3-4 min | Good | nih.gov |

| 1-Acetyl-1H-indol-3-yl acetates | 2-[(Carboxymethyl)amino]benzoic acids | Acetic anhydride, TEA, 80°C, 300W | 1 min | 34-71% | reading.ac.uk |

Mechanochemical Methods in this compound Synthesis

Purification and Isolation Strategies for High-Purity this compound

Achieving high purity is critical for the application of chemical compounds. For solid substances like this compound, purification is typically accomplished through methods that exploit differences in solubility.

Recrystallization is the most common and effective method for purifying solid organic compounds. jru.edu.in The process involves dissolving the impure solid in a hot solvent and allowing the solution to cool slowly. As the solution cools, the solubility of the desired compound decreases, causing it to form pure crystals, while impurities remain dissolved in the solvent. jru.edu.in

For iodobenzoic acids, various solvent systems have proven effective. Crude 3-iodobenzoic acid can be purified by recrystallization from aqueous acetone. prepchem.com For more complex molecules containing iodo-aromatic moieties, mixed solvent systems such as dichloromethane/methanol (CH₂Cl₂/CH₃OH) or dichloromethane/ethanol (CH₂Cl₂/EtOH) are frequently used. rsc.org

A more specialized and highly effective purification strategy involves the formation of a salt intermediate. For instance, 5-iodoanthranilic acid, a related compound, is best purified by recrystallizing its ammonium (B1175870) salt. orgsyn.org In this procedure, the crude acid is dissolved in hot water with ammonia (B1221849) to form the soluble ammonium salt. orgsyn.org The solution can be treated to remove colored impurities and then filtered. Subsequent acidification of the filtrate precipitates the pure acid, which can be collected, washed, and dried to yield a product of high purity. orgsyn.org This technique could be applied to this compound to achieve a high degree of purification.

Chromatographic Purification Methodologies

Chromatographic techniques are essential for the purification of this compound and related compounds, ensuring the removal of unreacted starting materials, byproducts, and isomers. Column chromatography, particularly using silica (B1680970) gel, is a standard method for purifying iodinated benzoic acid derivatives. publish.csiro.ausemanticscholar.org

For compounds structurally similar to this compound, such as other iodinated benzoic acids, column chromatography on silica gel is frequently employed. publish.csiro.auacs.org The choice of eluent is critical for achieving effective separation. Common solvent systems consist of a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297). publish.csiro.ausemanticscholar.org For instance, the purification of 4-fluoro-2,6-diiodobenzoic acid was successfully achieved using a 3:1 mixture of hexane and ethyl acetate. publish.csiro.au In another example, a product derived from o-iodoxy benzoic acid was purified via column chromatography with a 9:1 petroleum ether to ethyl acetate eluent system. semanticscholar.org

High-performance liquid chromatography (HPLC) offers a more advanced and efficient method for purification, especially for complex mixtures or when high purity is required. nih.gov Preparative HPLC can be used to isolate final products from "one-pot" syntheses, which may contain multiple adducts and byproducts. nih.gov

Thin-layer chromatography (TLC) is a valuable analytical tool used alongside preparative methods. It helps in monitoring the progress of a reaction and in identifying the optimal solvent system for column chromatography. For analyzing mixtures of related aromatic acids, such as chlorobenzoic acids, TLC on silica gel G plates is effective. Visualization of the separated spots on the TLC plate can be accomplished by spraying with an indicator solution, like bromocresol green, or by using a UV lamp. These analytical principles are directly applicable to the purification of this compound.

Table 2: Chromatographic Purification Data for Related Compounds

| Technique | Compound/Mixture | Stationary Phase | Eluent/Mobile Phase | Purpose | Citation(s) |

|---|---|---|---|---|---|

| Column Chromatography | 4-Fluoro-2,6-diiodobenzoic acid | Silica gel | Hexane:Ethyl Acetate (3:1) | Product Purification | publish.csiro.au |

| Column Chromatography | Isoxazole derivative from o-Iodoxy benzoic acid | Silica gel | Petroleum ether:Ethyl Acetate (9:1) | Product Purification | semanticscholar.org |

| Preparative HPLC | Estrogen-modified DNA bases | Not specified | Methanol/Water/Acetic Acid gradient | Final Product Purification | nih.gov |

| Thin-Layer Chromatography | Chlorobenzoic acids | Silica gel G | Various solvent systems | Analytical Separation |

Advanced Reactivity and Reaction Mechanisms of 3 Iodophthalic Acid

Electrochemical Behavior and Oxidation Potentials

The electrochemical properties of 3-iodophthalic acid are of significant interest, particularly in the context of generating hypervalent iodine compounds, which are valuable reagents in organic synthesis. researchgate.netscilit.com The anodic oxidation of aryl iodides, including derivatives like this compound, provides a more environmentally friendly alternative to chemical oxidation methods by avoiding hazardous oxidants. researchgate.net

Anodic Oxidation Studies

Anodic oxidation studies on iodobenzene (B50100) and its derivatives, conducted in environments like anhydrous acetic acid with a boron-doped diamond electrode, reveal that the initial and rate-determining step of the process is the removal of the first electron to form a radical cation. scilit.comresearchgate.net This electrochemical process can lead to the formation of corresponding iodosyl (B1239551) compounds. scilit.comresearchgate.net The application of electrochemical synthesis for generating λ³- and λ⁵-iodanes from precursors like 2-iodobenzoic acid has been demonstrated to proceed with high efficiency and selectivity. researchgate.net While specific studies on this compound are less common, its behavior is expected to follow similar principles, influenced by the electronic effects of the two carboxylic acid groups. The process generally involves the electrochemical generation of hypervalent iodine(III) species, which are potent reagents for various oxidative coupling reactions. researchgate.net

Comparison with Isomeric Iodobenzoic Acids

Comparative studies on the electrochemical oxidation of iodobenzoic acid isomers show that the position of the substituents significantly influences the oxidation potential. scilit.comresearchgate.net Research has indicated an unexpectedly low oxidation potential for 2-iodobenzoic acid and its derivatives when compared to iodobenzene, 3-iodobenzoic acid, and 4-iodobenzoic acid. researchgate.netscilit.comresearchgate.net This phenomenon in the 2-iodo isomer is attributed to improved conjugation in the planar radical cation formed upon oxidation and a reordering of its frontier molecular orbitals compared to the non-planar neutral molecule. researchgate.netresearchgate.net Consequently, this compound would be expected to have a higher oxidation potential than its 2-iodo counterpart. The presence of two electron-withdrawing carboxylic acid groups would also influence the electron density at the iodine atom, affecting its oxidation potential relative to the simpler iodobenzoic acids.

| Compound | Relative Oxidation Potential | Reason for Difference |

|---|---|---|

| 2-Iodobenzoic Acid | Lower | Improved conjugation and orbital reordering in the radical cation. researchgate.netresearchgate.net |

| 3-Iodobenzoic Acid | Higher | Less effective conjugation stabilization of the radical cation compared to the 2-isomer. researchgate.netresearchgate.net |

| 4-Iodobenzoic Acid | Higher | Electronic effects differ from the 2-isomer due to substituent position. researchgate.netresearchgate.net |

| Iodobenzene | Higher | Lacks the carboxylic acid group's influence on electronic structure. researchgate.netresearchgate.net |

Density Functional Theory (DFT) Studies on Electrochemical Mechanisms

Density Functional Theory (DFT) calculations have been instrumental in rationalizing the observed electrochemical behavior of iodobenzoic acids. scilit.comresearchgate.net These theoretical studies support the experimental findings by analyzing the solution-phase ionization energies and the conformations of the radical cations formed during oxidation. scilit.comresearchgate.net For 2-iodobenzoic acid, DFT studies have elucidated that the planarity of the radical cation and the resulting orbital interactions are key to its lower oxidation potential. researchgate.netresearchgate.net Similar DFT approaches applied to this compound would involve calculating the electronic energies of the neutral molecule and its corresponding radical cation to predict its oxidation potential and understand the mechanism of its electrochemical transformations. researchgate.net These computational models can also predict the geometries and electronic structures of transient species and final products in the electrochemical process. mdpi.com

Transformations Involving the Carboxylic Acid Moieties

The two carboxylic acid groups of this compound are the primary sites for a variety of chemical transformations, enabling the synthesis of esters, amides, and other derivatives.

Esterification and Amidation Reactions

Esterification of this compound can be achieved through standard methods, such as reaction with an alcohol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid. ontosight.ai Another approach involves the use of N-bromosuccinimide (NBS) as a catalyst for the esterification of aryl acids under mild conditions. nih.gov The electronic effects and position of substituents on the phenyl ring are known to significantly influence the conversion rate of aromatic acids to their corresponding esters. nih.gov For this compound, this would result in the formation of the corresponding mono- or di-esters, such as 3-iodo-phthalic acid diethyl ester. lookchem.com

Amidation of this compound can be performed by converting the carboxylic acid groups into more reactive intermediates. A common strategy is the in-situ formation of an activated ester using peptide coupling reagents. fishersci.co.uk For instance, carbodiimide (B86325) reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which readily reacts with a primary or secondary amine to yield the corresponding amide with high efficiency. fishersci.co.ukbiotage.co.jp The use of resin-bound carbodiimides (PS-Carbodiimide) has been shown to be effective for the synthesis of amides from 3-iodobenzoic acid, a reaction that can be extrapolated to this compound. biotage.com Another method involves the use of propylphosphonic anhydride (B1165640) (T3P®) to promote the direct formation of dialkylamides from carboxylic acids and N,N-dialkylformamides. organic-chemistry.org

| Reaction Type | Reagents/Catalysts | Key Intermediate/Principle |

|---|---|---|

| Esterification | Sulfuric Acid, Hydrochloric Acid, N-bromosuccinimide (NBS) | Acid-catalyzed nucleophilic acyl substitution. ontosight.ainih.gov |

| Amidation | EDC, DCC, HOBt, HATU, PS-Carbodiimide, T3P® | Formation of a highly activated ester or O-acylisourea intermediate. fishersci.co.ukbiotage.co.jporganic-chemistry.org |

Decarboxylation Pathways and Derivatives

Decarboxylation, the removal of a carboxyl group, can occur under specific conditions. While some carboxylic acids undergo decarboxylation upon heating, the stability of the aromatic ring in this compound makes this process more challenging without a catalyst. chemicalbook.com For phthalic acids, bacterial decarboxylation has been observed, where, for example, 4-hydroxyphthalic acid is converted to 3-hydroxybenzoic acid. nih.gov In a chemical context, decarboxylation of dicarboxylic acids is often facilitated in compounds where the carboxyl groups are positioned to form a stable intermediate, such as in the malonic ester synthesis, where a β-keto acid or a malonic acid derivative undergoes decarboxylation upon heating after hydrolysis. libretexts.org The decarboxylation of heterocyclic carboxylic acids can be achieved by dissolving them in an aprotic polar solvent like N,N-dimethylformamide and heating in the presence of an organic acid catalyst. google.com While specific protocols for the decarboxylation of this compound are not widely reported, it is conceivable that under harsh thermal conditions or with specific catalysts, it could lead to the formation of 3-iodobenzoic acid and subsequently iodobenzene.

Reactions at the Aryl Iodine Center

The iodine atom in this compound is a key site for a variety of chemical transformations, enabling the synthesis of complex molecules through the formation of hypervalent iodine reagents and participation in cross-coupling reactions.

Formation of Hypervalent Iodine Reagents (e.g., Iodyl Derivatives)

Hypervalent iodine compounds are powerful oxidizing agents in organic synthesis, valued for their mild and selective nature. nih.gov this compound can serve as a precursor to such reagents.

Synthesis of 3-Iodylbenzoic Acid Derivatives

The oxidation of iodoarenes to iodylarenes (ArIO2) is a common method for preparing hypervalent iodine(V) reagents. nih.govmdpi.com While 2-iodobenzoic acid readily forms a cyclic structure known as 1-hydroxy-1,2-benziodoxol-3(1H)-one-1-oxide (a derivative of "2-iodylbenzoic acid"), 3-iodobenzoic acid can be oxidized to 3-iodylbenzoic acid without this cyclization. nih.govmdpi.com This process can be achieved using oxidants like sodium periodate (B1199274) (NaIO4) in boiling aqueous solution. mdpi.com Another method involves the use of potassium bromate (B103136) (KBrO3) in sulfuric acid. google.com

A general pathway for the synthesis of a water-soluble modified 2-iodoxybenzoic acid (mIBX) from 3-nitrophthalic acid has been detailed. This multi-step synthesis involves esterification, catalytic hydrogenation, diazotization followed by iodination to yield dimethyl 3-iodophthalate. Saponification and subsequent acidification produce this compound, which is then oxidized using potassium bromate in sulfuric acid to form the final hypervalent iodine reagent. google.com

Table 1: Synthesis of mIBX from 3-Nitrophthalic Acid google.com

| Step | Reactants | Reagents/Conditions | Product | Yield |

| 1 | 3-Nitrophthalic acid | Acid chloride formation, then esterification | Nitrodiester | 100% |

| 2 | Nitrodiester | Catalytic hydrogenation | Aminodiester | 100% |

| 3 | Aminodiester | Diazotization, then iodination | Dimethyl 3-iodophthalate | ~91% |

| 4 | Dimethyl 3-iodophthalate | Saponification, then acidification | This compound | ~93% |

| 5 | This compound | KBrO3, H2SO4, 55-60°C | mIBX (water-soluble) | - |

Applications in Selective Organic Oxidations

Hypervalent iodine reagents derived from iodobenzoic acids, such as 3-iodylbenzoic acid and its derivatives like mIBX, are effective and selective oxidizing agents. nih.govgoogle.com They are particularly useful for the oxidation of alcohols to aldehydes and ketones. ebi.ac.ukmissouri.edu

Modified 2-iodoxybenzoic acid (mIBX), synthesized from this compound, exhibits notable selectivity for the oxidation of allylic and benzylic alcohols in aqueous media. google.com This is in contrast to the broader reactivity of unsubstituted iodoxybenzoic acid, which oxidizes a wider range of primary and secondary alcohols, but typically in organic solvents. google.com The use of water as a solvent and the ease of recovery and recycling of the reduced form of mIBX make it an environmentally friendly and cost-effective reagent. google.com

Table 2: Oxidation of Alcohols using mIBX in Water google.com

| Substrate (Alcohol) | Product (Aldehyde/Ketone) |

| Cinnamyl alcohol | Cinnamaldehyde |

| 4-Methylbenzyl alcohol | 4-Methylbenzaldehyde |

| 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde |

| 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde |

| 4-Chlorobenzyl alcohol | 4-Chlorobenzaldehyde |

| 4-Bromobenzyl alcohol | 4-Bromobenzaldehyde |

| 1-(4-Methylphenyl)ethanol | 4'-Methylacetophenone |

| 1-(4-Methoxyphenyl)ethanol | 4'-Methoxyacetophenone |

| Benzoin | Benzil |

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The carbon-iodine bond in this compound is amenable to palladium-catalyzed cross-coupling reactions, which are fundamental methods for forming carbon-carbon bonds.

Palladium-Catalyzed Arylation Studies

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. wikipedia.org 3-Iodobenzoic acid has been successfully used in ligandless Suzuki-Miyaura coupling reactions in water with a palladium acetate (B1210297) catalyst. chemicalforums.com This methodology has also been applied to the 18F-labeling of molecules, where 3-iodobenzoic acid was coupled with an 18F-labeled boronic acid derivative under mild, aqueous conditions. nih.gov

Heck Reaction: This reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.org Studies have been conducted on the Heck reaction of 3-iodobenzoic acid derivatives supported on a solid phase with ethyl acrylate, catalyzed by palladium. uwindsor.ca

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. lookchem.com Research has shown that 3-iodobenzoic acid can undergo Sonogashira coupling with phenylacetylene (B144264) in water using a palladium acetate catalyst, copper(I) iodide co-catalyst, and a phase-transfer catalyst. researchgate.net Generally, aryl iodides show higher reactivity and give better yields than the corresponding aryl bromides in this reaction. researchgate.net

Table 3: Examples of Cross-Coupling Reactions with 3-Iodobenzoic Acid Derivatives

| Reaction Type | Coupling Partners | Catalyst System | Product Type | Reference |

| Suzuki-Miyaura | 3-Iodobenzoic acid, 3-substituted arylboronic acid | Pd(OAc)2, KOH, water | Biphenylcarboxylic acid | chemicalforums.com |

| Heck | Resin-bound 3-iodobenzoic acid, Ethyl acrylate | Pd(OAc)2, PPh3 | Cinnamate ester derivative | uwindsor.ca |

| Sonogashira | 3-Iodobenzoic acid, Phenylacetylene | Pd(OAc)2, CuI, TPPTS, TBAB, K2CO3, water | Phenylalkynyl benzoic acid | researchgate.net |

Mechanistic Insights into o-Carboxylate Group Influence

The presence of a carboxylate group ortho to the aryl halide can significantly influence the mechanism and outcome of palladium-catalyzed reactions. researchgate.netnih.govresearchgate.net While this compound has carboxylate groups meta and para to the iodine, studies on the ortho-isomer, 2-iodobenzoic acid, provide valuable insights that can be contrasted.

In the palladium-catalyzed γ-C(sp3)–H arylation of alkylamines, density functional theory (DFT) calculations have shown that the ortho-carboxylate group of 2-iodobenzoic acid plays a crucial role. researchgate.netacs.org It facilitates the C(sp3)–C(sp2) bond reductive elimination from a Pd(IV) intermediate, rather than assisting in the initial oxidative addition of the aryl iodide to the Pd(II) catalyst. researchgate.netacs.org This directing effect makes the arylation reaction energetically favorable. researchgate.net In contrast, reactions using iodobenzene, which lacks the carboxylate directing group, are kinetically difficult. researchgate.netacs.org The carboxylate group can act as a directing group, influencing the regioselectivity of the C-H activation step. nih.govrsc.orgnih.gov This effect is less pronounced for the meta-positioned carboxylate in this compound.

Nucleophilic Aromatic Substitution with Iodine Displacement

The displacement of the iodine atom in this compound via nucleophilic aromatic substitution (SNAr) represents a versatile strategy for the synthesis of various phthalic acid derivatives. The aromatic ring of this compound is activated towards nucleophilic attack by the two electron-withdrawing carboxylic acid groups. wikipedia.orgbyjus.commasterorganicchemistry.com This activation facilitates the addition of a nucleophile and subsequent elimination of the iodide ion, which is a good leaving group. wikipedia.org This SNAr mechanism is distinct from SN1 and SN2 reactions, as it involves a temporary loss of aromaticity to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org For the reaction to proceed efficiently, the electron-withdrawing substituents are most effective when positioned ortho or para to the leaving group, as this allows for delocalization of the negative charge in the intermediate. libretexts.org

A variety of nucleophiles can be employed in these substitution reactions. Copper-catalyzed "Ullmann-type" reactions are a classic method for forming new carbon-carbon or carbon-heteroatom bonds. testbook.comorganic-chemistry.orgrsc.org For instance, the Ullmann condensation can be used to synthesize biaryl compounds from aryl halides. testbook.com While traditionally requiring harsh conditions, modern modifications using ligands have made these reactions catalytic and more efficient under milder conditions. rsc.org

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful and general method for forming carbon-nitrogen bonds. organic-chemistry.orgwikipedia.org This reaction involves the coupling of an aryl halide with a primary or secondary amine in the presence of a palladium catalyst and a suitable ligand. organic-chemistry.orgwikipedia.org The development of sophisticated catalyst systems has greatly expanded the scope of this reaction, allowing for the amination of a wide array of aryl halides. wikipedia.org Similarly, related palladium-catalyzed reactions can be used to form aryl ethers, offering an alternative to the traditional Ullmann ether synthesis. organic-chemistry.org

The table below summarizes representative nucleophilic aromatic substitution reactions for the functionalization of this compound.

| Reaction Type | Nucleophile Class | Product Type | Typical Catalysts/Conditions |

| Buchwald-Hartwig Amination | Amines (R-NH₂) | Aminophthalic acid derivatives | Palladium Precatalysts (e.g., Pd(II) salts), Phosphine Ligands (e.g., BINAP, XantPhos), Base (e.g., Cs₂CO₃) organic-chemistry.orgsigmaaldrich.com |

| Ullmann-type Coupling | Alcohols (R-OH) / Phenols (Ar-OH) | Alkoxy/Aryloxyphthalic acid derivatives | Copper(I) salts (e.g., CuI), Ligands (e.g., N,N-Dimethylglycine, L-Proline), Base (e.g., K₂CO₃) organic-chemistry.orgresearchgate.net |

| Ullmann Condensation | Aryl Halides | Biaryl dicarboxylic acids | Copper metal (finely divided), High Temperatures (>200 °C) or modified conditions with Cu(I) reagents testbook.comorganic-chemistry.org |

| Thiolation | Thiols (R-SH) | Thioether derivatives | Copper or Palladium catalysts, Base rsc.orgethz.ch |

Radical Chemistry of this compound and Derivatives

The carbon-iodine bond in this compound is susceptible to homolytic cleavage, making it a precursor for generating aryl radicals. These highly reactive intermediates are central to various synthetic transformations. Modern methods, particularly those involving photochemistry, have made the generation of aryl radicals from aryl halides more efficient and practical than classical methods that required harsh conditions and stoichiometric reagents. rsc.orgnih.gov

Generation of Radical Species via Photoactivation

Photoactivation is a key method for generating aryl radicals from aryl iodides like derivatives of this compound. nih.govcapes.gov.br Upon absorption of light, typically in the UV or visible spectrum, the aryl iodide is promoted to an excited state. rsc.orgnih.gov This excitation can lead to the homolytic cleavage of the relatively weak carbon-iodine bond, producing an aryl radical and an iodine atom. nih.gov

Alternatively, the reaction can be initiated by a photoinduced electron transfer (SET) process. rsc.orgurfu.ru In this pathway, a photosensitizer or another species in the reaction mixture absorbs light and transfers an electron to the aryl iodide. urfu.rumdpi.com This forms a radical anion, which rapidly fragments by cleaving the C-I bond to release the aryl radical and an iodide anion. nih.govmdpi.com The specific pathway depends on the reaction conditions and the presence of photocatalysts or electron donors. nih.govurfu.ru These photochemically generated radicals are versatile intermediates for forming new chemical bonds. researchgate.net

Radical Transfer Mechanisms and Applications

Once formed, the aryl radical derived from this compound can engage in radical transfer mechanisms, most notably hydrogen atom transfer (HAT) and iodine atom transfer (IAT). ethz.chnih.gov In a HAT process, the highly reactive aryl radical abstracts a hydrogen atom from another molecule, a process driven by the high bond-dissociation energy of the newly formed aromatic C-H bond. ethz.chnih.gov This ability to abstract hydrogen from even unactivated C(sp³)-H bonds makes aryl radicals useful for initiating further radical reactions or for the functionalization of alkanes. ethz.chnih.gov

Iodine atom transfer (IAT) is another important mechanism where the aryl radical abstracts an iodine atom from a suitable donor, propagating a radical chain. nih.gov Both HAT and IAT processes are fundamental to the application of aryl radicals in synthesis. ethz.chnih.gov

A primary application of this radical chemistry is in polymerization. The aryl radical can act as a photoinitiator, adding to monomers like acrylates to start a free-radical polymerization chain. nih.gov The efficiency of these photoinitiating systems can be enhanced with additives that facilitate the generation of aryl radicals. nih.gov Furthermore, the principles of radical generation and transfer from aryl iodides are applied in controlled polymerization techniques and in various C-C and C-heteroatom bond-forming reactions, such as borylation and phosphonylation. nih.govresearchgate.net

| Application Area | Description | Underlying Radical Mechanism |

| Polymerization Initiation | The photogenerated aryl radical initiates the polymerization of monomers, particularly (meth)acrylates, under light irradiation. nih.gov | Aryl radical addition to monomer double bond. |

| C(sp³)–H Functionalization | The aryl radical abstracts a hydrogen atom from an alkane, generating an alkyl radical that can be functionalized. ethz.ch | Hydrogen Atom Transfer (HAT). ethz.chnih.gov |

| Atom Transfer Reactions | The iodine atom is shuttled between different radical species, enabling catalytic cycles for reactions like C-H iodination or thiolation. ethz.ch | Iodine Atom Transfer (IAT). ethz.chnih.gov |

| Cross-Coupling Reactions | The aryl radical can be trapped by various reagents, such as borylating or phosphonylating agents, to form new C-B or C-P bonds. nih.govresearchgate.net | Radical trapping/coupling. |

Structural Characterization and Computational Chemistry of 3 Iodophthalic Acid

Spectroscopic Investigations

Spectroscopy offers a non-destructive window into the molecular world, revealing the vibrations, magnetic resonances, and electronic transitions that define a compound's identity.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. These methods probe the vibrational modes of chemical bonds. acs.orgnih.gov While IR spectroscopy measures the absorption of light corresponding to a change in the dipole moment, Raman spectroscopy detects the scattering of light resulting from a change in the bond's polarizability. acs.orgnih.gov For 3-Iodophthalic acid, the spectra are dominated by features characteristic of its carboxylic acid groups and the substituted benzene (B151609) ring.

The analysis of related molecules, such as m-iodobenzoic acid and its metal complexes, provides a basis for assigning the key vibrational modes. acs.orgacs.org The presence of two adjacent carboxylic acid groups leads to strong intermolecular hydrogen bonding in the solid state, which significantly influences the vibrational frequencies, particularly of the O-H and C=O bonds. core.ac.uk

A table of characteristic vibrational frequencies for this compound can be compiled based on data from analogous compounds. core.ac.uknih.govresearchgate.net

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H Stretch | Carboxylic Acid (Dimer) | 2500 - 3300 | Strong, Broad | The broadness is a hallmark of strong hydrogen bonding. |

| C-H Stretch | Aromatic | 3000 - 3100 | Medium to Weak | Characteristic of hydrogens on the benzene ring. |

| C=O Stretch | Carboxylic Acid (Dimer) | 1680 - 1720 | Strong, Sharp | The carbonyl stretch is a very prominent peak in the IR spectrum. |

| C=C Stretch | Aromatic Ring | 1580 - 1620, 1450 - 1500 | Medium to Strong | Multiple bands arise from the vibrations of the benzene ring skeleton. |

| C-O Stretch | Carboxylic Acid | 1250 - 1350 | Strong | Coupled with O-H in-plane bending. |

| O-H Bend | Carboxylic Acid | 900 - 950 | Medium, Broad | Out-of-plane bending of the hydroxyl group. |

| C-I Stretch | Iodo-Aryl | 500 - 650 | Medium to Weak | The position can be influenced by the substitution pattern on the ring. core.ac.uk |

NMR spectroscopy is unparalleled for providing detailed information about the carbon-hydrogen framework of a molecule. By measuring the absorption of radiofrequency waves by atomic nuclei in a magnetic field, it allows for the mapping of atom connectivity.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, three distinct signals are expected for the aromatic protons, in addition to a broad signal for the two acidic protons of the carboxyl groups. Based on data from similar structures like isophthalic acid and 2-amino-5-iodobenzoic acid, the aromatic protons would appear in the range of 7.5 to 8.6 ppm. chemicalbook.comchemicalbook.com The proton at position 6, being flanked by a carboxyl group and an iodine atom, would likely be the most deshielded. The acidic protons of the carboxyl groups typically appear as a very broad singlet far downfield, often above 13 ppm, and can exchange with deuterium (B1214612) oxide (D₂O). chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, which is asymmetrical, eight distinct signals are expected: six for the aromatic carbons and two for the carboxyl carbons. The chemical shifts are influenced by the electronegativity and anisotropy of the substituents. The carbons bonded directly to the electronegative oxygen atoms of the carboxyl groups will be the most downfield, typically appearing in the 165-175 ppm region. savemyexams.com The carbon atom bonded to the iodine (C3) will have its chemical shift influenced by the "heavy atom effect," which, for iodine, often causes an upfield shift compared to what would be expected based on electronegativity alone. The other aromatic carbons will resonate in the typical 120-140 ppm range. savemyexams.commdpi.com

Interactive Data Table: Predicted NMR Chemical Shifts (δ) for this compound

| Atom | Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Notes |

| H4/H5/H6 | Aromatic | 7.5 - 8.6 | - | A complex splitting pattern (multiplets) is expected due to spin-spin coupling. |

| COOH | Carboxylic Acid | > 13.0 (broad) | - | Signal may be broad and is exchangeable with D₂O. |

| C1/C2 | Carboxyl-substituted Aromatic | - | 130 - 135 | Quaternary carbons, deshielded by adjacent carboxyl groups. |

| C3 | Iodine-substituted Aromatic | - | 90 - 100 | The C-I bond causes a significant and characteristic shift. |

| C4/C5/C6 | Aromatic CH | - | 125 - 140 | The specific shifts depend on the combined electronic effects of the substituents. |

| C=O | Carboxylic Acid | - | 165 - 175 | Two distinct signals are expected for the two non-equivalent carboxyl carbons. |

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation patterns. pdvpmtasgaon.edu.in For this compound (C₈H₅IO₄), the calculated molecular weight is approximately 292.03 g/mol . nih.gov

In a typical electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺˙) would be expected at m/z ≈ 292. The presence of iodine's single stable isotope (¹²⁷I) simplifies the isotopic pattern of the molecular ion. High-resolution mass spectrometry can confirm the elemental formula C₈H₅IO₄ from the exact mass of 291.92326 Da. nih.gov

The fragmentation of the molecular ion is driven by the structure's inherent features, namely the carboxylic acid groups and the carbon-iodine bond. libretexts.orgchemguide.co.uk Key fragmentation pathways would include:

Loss of a hydroxyl radical (•OH): [M - 17]⁺, leading to a peak at m/z ≈ 275.

Loss of a carboxyl group (•COOH): [M - 45]⁺, resulting in a peak at m/z ≈ 247. This fragment corresponds to iodobenzoyl cation.

Loss of water (H₂O): [M - 18]⁺, giving a peak at m/z ≈ 274, likely forming an anhydride-like cyclic ion.

Loss of an iodine atom (•I): [M - 127]⁺, producing a phthalic acid radical cation at m/z ≈ 165.

Further fragmentation of these primary ions would lead to other characteristic peaks, such as the loss of carbon monoxide (CO). chemicalbook.comyoutube.com

UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring the absorption of ultraviolet and visible light. The chromophores in this compound—the benzene ring and the two carbonyl groups—are responsible for its UV absorption profile. The electronic system features π electrons from the aromatic ring and C=O bonds, as well as non-bonding (n) electrons on the oxygen atoms.

The expected electronic transitions are primarily π → π* and n → π*.

π → π transitions:* These are high-energy, high-intensity absorptions associated with the conjugated π system of the benzene ring and carboxyl groups. For related compounds like 2-iodobenzoic acid and isophthalic acid derivatives, these transitions result in strong absorption bands typically below 300 nm. researchgate.netnist.gov

n → π transitions:* These transitions involve promoting a non-bonding electron from an oxygen atom to an anti-bonding π* orbital of the carbonyl group. They are lower in energy and intensity compared to π → π* transitions and often appear as a shoulder or a weak band at longer wavelengths, potentially overlapping with the stronger π → π* bands.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed photons. This phenomenon occurs when a molecule relaxes from an excited singlet state to the ground state. The emitted light is of lower energy (longer wavelength) than the absorbed light, a difference known as the Stokes shift.

While detailed fluorescence data for this compound itself is not widely reported, studies on related iodobenzoic acid derivatives show they can be part of fluorescent systems, particularly in metal-organic complexes. researchgate.netresearchgate.net The presence of the conjugated aromatic system suggests that the molecule has the potential to be fluorescent. The heavy iodine atom, however, can potentially quench fluorescence through the "heavy-atom effect," which promotes intersystem crossing to the triplet state, thus favoring phosphorescence over fluorescence. The actual fluorescence quantum yield would depend on the molecular rigidity and its environment. A typical fluorescence experiment would involve exciting the molecule at a wavelength corresponding to its UV absorption maximum and scanning the emission at longer wavelengths. rsc.orgrsc.org

UV-Visible Spectroscopy for Electronic Transitions

X-ray Diffraction Analysis

X-ray diffraction on a single crystal provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms and the packing of molecules in the solid state. The crystal structure of this compound has been determined with high precision. researchgate.net

Interactive Data Table: Crystal Structure Data for this compound

| Parameter | Value | Reference |

| Chemical Formula | C₈H₅IO₄ | researchgate.net |

| Formula Weight | 292.03 g/mol | nih.gov |

| Crystal System | Triclinic | researchgate.net |

| Space Group | P1̄ | researchgate.net |

| a (Å) | 4.5570(3) | researchgate.net |

| b (Å) | 7.7720(5) | researchgate.net |

| c (Å) | 12.7660(8) | researchgate.net |

| α (°) | 99.906(3) | researchgate.net |

| β (°) | 97.718(3) | researchgate.net |

| γ (°) | 105.651(3) | researchgate.net |

| Volume (ų) | 421.02(5) | researchgate.net |

| Z (formula units/cell) | 2 | researchgate.net |

| Temperature (K) | 150 | researchgate.net |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction (SC-XRD) offers an unambiguous determination of a molecule's crystal structure, providing precise data on bond lengths, bond angles, and unit cell dimensions. uhu-ciqso.es For this compound, SC-XRD analysis has been instrumental in confirming its molecular conformation and intermolecular interactions.

A study published in 2023 reported the crystal structure of this compound, determined at a temperature of 150(2) K. researchgate.net The compound crystallizes in the triclinic space group P1̅. researchgate.net The analysis provides detailed fractional atomic coordinates and displacement parameters, which define the exact position of each atom within the crystal lattice. researchgate.net The crystal structure of complexes involving this compound, such as with lanthanides, has also been investigated, highlighting the role of the carboxylate groups and the iodine substituent in coordinating with metal centers. researchgate.net

Table 1: Crystallographic Data for this compound researchgate.net

| Parameter | Value |

|---|---|

| Formula | C₈H₅IO₄ |

| Crystal System | Triclinic |

| Space Group | P1̅ (no. 2) |

| a (Å) | 4.5570(3) |

| b (Å) | 7.7720(5) |

| c (Å) | 12.7660(8) |

| α (°) | 99.906(3) |

| β (°) | 97.718(3) |

| γ (°) | 105.651(3) |

| Volume (ų) | 421.02(5) |

| Z | 2 |

Powder X-ray Diffraction for Polymorphic Studies

Powder X-ray diffraction (PXRD) is a key technique for the characterization of polycrystalline materials and is particularly useful for identifying different crystalline forms, or polymorphs, of a compound. units.itrigaku.com Polymorphism is critical in the pharmaceutical industry as different polymorphs can exhibit varying physical properties. researchgate.net While specific polymorphic studies on this compound are not extensively detailed in the provided results, the methodology is well-established. PXRD patterns serve as a "fingerprint" for a specific crystalline phase. units.it By comparing the PXRD pattern of a bulk sample to standard patterns derived from single-crystal data, the polymorphic form can be identified. rigaku.com The technique is also used to monitor phase transformations that may occur under different conditions, such as temperature changes. units.it

Theoretical and Computational Chemistry

Computational methods provide a powerful lens to investigate the electronic structure and reactivity of molecules like this compound, complementing experimental findings.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules. nrel.gov It allows for the calculation of various properties, including optimized geometries, reaction energies, and electronic parameters, offering a balance between accuracy and computational cost. nrel.gov

Conformational analysis investigates the different spatial arrangements (conformations) of a molecule that arise from rotation around single bonds and their relative energies. lumenlearning.comlibretexts.org For this compound, DFT calculations can be employed to identify stable conformations and determine their energy minima. The rotation of the two carboxylic acid groups relative to the benzene ring and to each other are key degrees of freedom. A study on the related 2-iodobenzoic acid identified four stable conformations, highlighting the importance of such analysis. researchgate.net This type of analysis helps in understanding which shapes the molecule is most likely to adopt and how this affects its interactions and reactivity.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. imperial.ac.ukwikipedia.org The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). libretexts.org

DFT calculations can determine the energies and shapes of the HOMO and LUMO for this compound. researchgate.net Analysis of the related 3-iodobenzoic acid has shown how these orbitals are distributed across the molecule. researchgate.net The energy gap between the HOMO and LUMO is a crucial parameter that indicates the molecule's chemical reactivity and stability. researchgate.net

Chemical reactions proceed from reactants to products through a high-energy state known as the transition state. nih.gov Characterizing the geometry and energy of this transient species is crucial for understanding reaction mechanisms and rates. Quantum chemical calculations, particularly DFT, are powerful tools for locating and characterizing transition states. For reactions involving this compound, such as its synthesis or derivatization, computational modeling can predict the structure of transition states. For instance, in reactions involving hypervalent iodine compounds, computational studies have been used to elucidate reaction mechanisms by mapping out the transition states. acs.orgdiva-portal.org

Frontier Molecular Orbital (FMO) Analysis

Molecular Dynamics Simulations for Solution Behavior

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules and their interactions in solution over time. While specific MD simulation studies focusing exclusively on this compound are not extensively documented in the provided search results, the principles of this technique can be applied to understand its behavior in a solvent.

MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. For a system containing this compound in a solvent like water, the simulation would track the trajectories of each atom based on a force field that describes the potential energy of the system. This allows for the investigation of various solution properties, including:

Solvation Structure: How solvent molecules, such as water, arrange themselves around the this compound molecule. This includes the formation of hydrogen bonds between the carboxylic acid groups and water molecules.

Conformational Dynamics: this compound has two carboxylic acid groups that can rotate. MD simulations can reveal the preferred conformations of the molecule in solution and the energy barriers between different rotational states.

Association and Aggregation: Simulations can predict whether this compound molecules tend to associate with each other in solution to form dimers or larger aggregates. This is particularly relevant for understanding its behavior at different concentrations. For instance, studies on similar molecules like stearic acid have used MD to calculate the free energy of self-association and heteroassociation with water. acs.org

Diffusion and Transport Properties: The diffusion coefficient of this compound in a particular solvent can be calculated from MD simulations, providing insights into its mobility in solution.

A typical MD simulation would involve defining the initial positions and velocities of all atoms in a simulation box containing this compound and the solvent. The system's energy is then minimized, followed by a period of equilibration at a specific temperature and pressure. Finally, a production run is performed to collect data on the system's properties over a longer timescale. The analysis of these trajectories provides a microscopic view of the solution behavior of this compound.

While direct simulation data for this compound is not available in the provided results, MD simulations on micelles with entrapped molecular probes offer analogous insights into the behavior of molecules in complex solution environments. mdpi.com These studies demonstrate the power of MD in elucidating the localization, orientation, and hydration of molecules within organized assemblies. mdpi.com

In Silico Approaches for Ligand-Receptor Interactions

In silico methods, particularly molecular docking, are computational techniques used to predict the binding mode and affinity of a small molecule (ligand) to a macromolecule (receptor), such as a protein or nucleic acid. biointerfaceresearch.commdpi.com While specific studies detailing the interaction of this compound with a particular receptor are not present in the search results, the methodology provides a framework for how such an investigation would be conducted.

The process of studying ligand-receptor interactions for this compound would typically involve the following steps:

Structure Retrieval: The three-dimensional structures of both this compound and the target receptor are obtained. The structure of this compound can be generated and optimized using computational chemistry software. The receptor's structure is often sourced from protein databases like the Protein Data Bank (PDB). biointerfaceresearch.com

Binding Site Prediction: The potential binding sites on the receptor are identified. This can be done using algorithms that search for cavities and pockets on the protein surface that are complementary in shape and chemical properties to the ligand. biointerfaceresearch.com

Molecular Docking: A docking program is used to place the this compound molecule into the predicted binding site of the receptor in various orientations and conformations. The program then scores these different poses based on a scoring function that estimates the binding affinity. Lower binding energy values generally indicate a more favorable interaction. mdpi.com

Analysis of Interactions: The resulting docked poses are analyzed to understand the specific molecular interactions that stabilize the ligand-receptor complex. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, the carboxylic acid groups of this compound could form hydrogen bonds with polar amino acid residues in the receptor's binding pocket.

The insights gained from these in silico studies can be invaluable for drug discovery and design, helping to identify potential drug candidates and to understand their mechanism of action at a molecular level. nih.govresearchgate.net For instance, molecular docking studies on other compounds have successfully predicted their inhibitory potential against specific enzymes by analyzing their binding energies and interactions with key amino acid residues. biointerfaceresearch.com

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that uses the topology of the electron density to define atoms, chemical bonds, and molecular structure. wikipedia.orgias.ac.in This approach, developed by Richard Bader, provides a rigorous basis for analyzing chemical bonding and atomic properties from the observable electron density. wikipedia.orgamercrystalassn.org

A QTAIM analysis of this compound would involve calculating its electron density, typically using quantum mechanical methods, and then identifying the critical points in this density. The critical points are locations where the gradient of the electron density is zero. wiley-vch.de There are four types of stable critical points, each providing different information about the molecular structure:

(3, -3) Critical Points: These are local maxima in the electron density and correspond to the positions of the atomic nuclei. ias.ac.in

(3, -1) Critical Points: Also known as bond critical points (BCPs), these occur between two bonded atoms. The presence of a BCP and a corresponding bond path (a line of maximum electron density linking the two nuclei) is the QTAIM definition of a chemical bond. ias.ac.in

(3, +1) Critical Points: These are found in the center of rings of atoms.

(3, +3) Critical Points: These are local minima in the electron density, typically found in the center of molecular cages.

By analyzing the properties of the electron density at the bond critical points, one can characterize the nature of the chemical bonds within the this compound molecule. Key properties evaluated at the BCP include:

The value of the electron density (ρ(r)) : Higher values indicate a stronger bond.

The Laplacian of the electron density (∇²ρ(r)) : The sign of the Laplacian can distinguish between shared-shell (covalent) interactions (∇²ρ(r) < 0) and closed-shell interactions (ionic bonds, hydrogen bonds, van der Waals interactions) (∇²ρ(r) > 0).

The ellipticity of the bond (ε) : This measures the extent to which the electron density is accumulated in a particular plane, providing information about the π-character of a bond.

QTAIM can also be used to define atomic properties, such as atomic charges and volumes, by partitioning the molecular space into atomic basins. nih.gov Each basin is the region of space whose electron density gradient vectors terminate at a single nucleus. wiley-vch.de This allows for a quantitative analysis of charge distribution and transfer within the molecule.

While a specific QTAIM analysis for this compound is not detailed in the provided search results, the theory offers a powerful tool to gain deep insights into its electronic structure and the nature of its intramolecular interactions. nih.gov

Biological and Medicinal Chemistry Research Involving 3 Iodophthalic Acid Derivatives

Exploration of Biological Activities of Derivatives and Analogs

The introduction of an iodine atom into the phthalic acid structure provides unique chemical properties that researchers are leveraging to develop new biologically active agents. The exploration spans from direct antimicrobial and anticancer effects to the nuanced inhibition of specific enzymes.

Antimicrobial Effects of Acylhydrazone Derivatives

A significant area of research has focused on the synthesis of acylhydrazone derivatives of iodobenzoic acids, including those related to 3-iodophthalic acid, as novel antimicrobial agents. x-mol.netresearchgate.net These compounds, which feature a –CO–NH–N=CH– functional group, have demonstrated considerable bioactivity. x-mol.net

Studies have revealed that the presence of a halogen, such as iodine, on the phenyl ring of the acylhydrazone structure is favorable for antimicrobial activity. x-mol.netpreprints.org This is often attributed to an increase in the molecule's lipophilicity, which is generally associated with enhanced antibacterial effects. researchgate.netpreprints.org

Recent findings indicate that some of these newly synthesized acylhydrazones exhibit potent antimicrobial effects, even against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA). x-mol.netresearchgate.netoatext.com In several instances, the antibacterial activity of these synthesized compounds was found to be equal to or greater than that of commercially available antibiotics used as reference drugs. x-mol.netresearchgate.net Importantly, these compounds have also shown a lack of toxicity toward normal cell lines, highlighting their potential for future pharmaceutical development. x-mol.netresearchgate.netoatext.com

The activity of these derivatives is also influenced by other substituents on the phenyl ring. For example, derivatives with 2-hydroxy-3,5-diiodo, 3,5-dichloro-2-hydroxy, and 3-ethoxy-2-hydroxy groups have shown significant activity against Micrococcus luteus. researchgate.net

Table 1: Antimicrobial Activity of Selected Iodobenzoic Acid Acylhydrazone Derivatives

| Derivative/Substituent | Target Microorganism | Observed Effect | Reference |

|---|---|---|---|

| Various Acylhydrazones | Staphylococcus aureus (MRSA) | Potent antimicrobial effect | x-mol.net, researchgate.net |

| 2-hydroxy-3,5-diiodo | Micrococcus luteus | Significant activity | researchgate.net |

| 3,5-dichloro-2-hydroxy | Micrococcus luteus | Significant activity | researchgate.net |

| 3-ethoxy-2-hydroxy | Micrococcus luteus | Significant activity | researchgate.net |

Anticancer Potential of Synthesized Analogues

The search for new and more effective cancer therapies is a critical challenge in modern medicine, and derivatives of iodobenzoic acids are being investigated as potential solutions. x-mol.netoatext.com Research has aimed at synthesizing novel compounds from the acylhydrazone group to develop potential anticancer agents. x-mol.netresearchgate.net

One study focused on novel hydrazide-hydrazones of 5-bromo-2-iodobenzoic acid. researchgate.net The results were promising, with several of the synthesized derivatives demonstrating high, selective, and diverse cytotoxicity against various cancer cell lines. researchgate.net For instance, certain compounds with a nitro group substitution or a chloro substituent showed a very significant inhibitory effect on tumor cells with good selectivity. researchgate.net

Another avenue of research involves the development of novel tetrahydroacridine derivatives incorporating iodobenzoic acid moieties. These compounds have confirmed anticancer properties, acting through mechanisms that include DNA intercalation, cell cycle arrest at the G0/G1 phase, and the induction of apoptosis in non-small cell lung cancer (A549) and colorectal cancer (HT-29) cells.

Table 2: Anticancer Activity of Selected Iodobenzoic Acid Analogues

| Compound Class | Cancer Cell Line(s) | Mechanism/Effect | Reference |

|---|---|---|---|

| Hydrazide-hydrazones of 5-bromo-2-iodobenzoic acid | 769-P (Renal), HepG2 (Liver) | High and selective cytotoxicity | researchgate.net |

Enzyme Inhibition Studies

The ability of this compound derivatives and their analogues to inhibit specific enzymes is a growing area of interest, with potential applications in treating a variety of diseases.

Tyrosinase: While direct studies on this compound are limited, research on related structures is indicative. For example, derivatives of 4-chloro-3-(3-nitrophenyl)benzoic acid have shown that the addition of hydrogen-bond donors can improve the inhibition of tyrosinase, an enzyme involved in melanin (B1238610) production. cpu.edu.cn This suggests that appropriately functionalized iodobenzoic acid derivatives could be explored as tyrosinase inhibitors for conditions related to hyperpigmentation.

α-Glucosidase: There is strong evidence for the potential of iodinated compounds as α-glucosidase inhibitors, which are important targets for managing type 2 diabetes. A recent study highlighted iodinated salicylhydrazone derivatives, synthesized from 2-hydroxy-5-iodobenzoic acid hydrazide, as potent inhibitors of α-glucosidase. preprints.org Several of these compounds showed activity superior to the standard drug, acarbose, underscoring the therapeutic potential of these Schiff base derivatives. preprints.org

Dipeptidyl Peptidase-4 (DPP-4): DPP-4 is another key target in diabetes therapy. While direct inhibitors based on this compound are not widely reported, related structures show promise. Research indicates that inhibitors of DPP-4, a class of drugs known as gliptins, can be developed from starting materials like 3-hydroxy-4-iodobenzoic acid. nih.gov This provides a clear link for the utility of iodobenzoic acid scaffolds in the synthesis of this important class of antidiabetic drugs.

Other Enzymes: Research has also shown that p-iodobenzoic acid can act as an inhibitor of CINNAMATE-4-HYDROXYLASE (C4H), a key enzyme in the phenylpropanoid pathway in plants. Furthermore, 4-ethyl-3-iodobenzoic acid has been reported to inhibit enzymes such as angiotensin-converting enzyme (ACE) and neurolysin. researchgate.net

Drug Discovery and Development